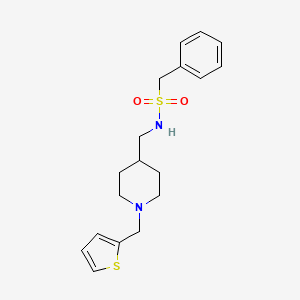

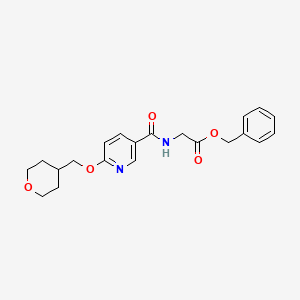

1-phenyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

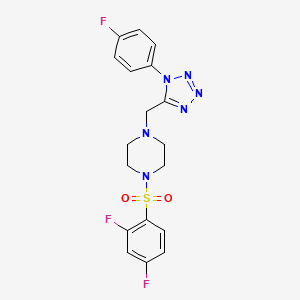

The compound “1-phenyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)methanesulfonamide” is a complex organic molecule that contains several functional groups, including a phenyl group, a thiophene group, a piperidine ring, and a sulfonamide group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The phenyl and thiophene groups are aromatic, meaning they have a ring structure with alternating single and double bonds. The piperidine ring is a six-membered ring with one nitrogen atom. The sulfonamide group contains a sulfur atom double-bonded to an oxygen atom and single-bonded to two nitrogen atoms .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present. For example, the aromatic rings might undergo electrophilic aromatic substitution reactions, while the amine group in the piperidine ring might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the sulfonamide might make it more soluble in polar solvents .Scientific Research Applications

Kinetic Studies of Elimination Reactions

Research by Kumar and Balachandran (2008) examined the kinetics of elimination reactions for 1,2-diphenylethylmethane sulfonate derivatives. Their findings contribute to understanding the mechanistic shifts from unimolecular to bimolecular processes in the presence of strong bases, which could be relevant for studying the reactivity of sulfonamide compounds in synthetic chemistry (Kumar & Balachandran, 2008).

Proton Brake Mechanism in Derivatives

A study by Furukawa et al. (2020) on N-Pyridyl-2-iso-propylaniline derivatives highlighted a relayed proton brake mechanism affecting the rotation rates around bond structures. Such mechanisms offer insights into the design of molecules with controlled reactivity and could be explored with sulfonamide derivatives for potential applications in molecular switches or sensors (Furukawa et al., 2020).

Crystal Structure and Supramolecular Assembly

Dey et al. (2015) synthesized nimesulide triazole derivatives and analyzed their crystal structures and supramolecular assembly using X-ray powder diffraction. This research underscores the importance of sulfonamide derivatives in drug design and the development of materials with specific molecular architectures (Dey et al., 2015).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors . The compound is a heterocyclic tertiary aliphatic amine containing two different phenyl rings and an aromatic amide function . This suggests that it may interact with a variety of biological targets.

Mode of Action

It is known that similar compounds can interact with their targets through a variety of mechanisms, including binding to receptors, inhibiting enzymes, or modulating ion channels . The compound’s structure suggests that it may bind to its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, or van der Waals forces .

Biochemical Pathways

Similar compounds have been found to affect a variety of biochemical pathways . For example, some compounds can affect metabolic pathways, leading to changes in the production or breakdown of various biochemicals .

Pharmacokinetics

Similar compounds have been found to be metabolized through reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .

Result of Action

Similar compounds have been found to have a variety of effects, including antiviral, anti-inflammatory, and anticancer activities .

Action Environment

The action of this compound can be influenced by a variety of environmental factors. For example, the pH of the environment can affect the compound’s ionization state, which can in turn affect its ability to cross cell membranes and interact with its targets. Additionally, the presence of other molecules can affect the compound’s action, for example by competing for binding sites or by modulating the activity of its targets .

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-phenyl-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O2S2/c21-24(22,15-17-5-2-1-3-6-17)19-13-16-8-10-20(11-9-16)14-18-7-4-12-23-18/h1-7,12,16,19H,8-11,13-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXADHZXKXSGTKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)CC2=CC=CC=C2)CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2865133.png)

![1-[(4-fluorophenyl)methyl]-4-nitro-1H-imidazole](/img/structure/B2865134.png)

![2-(1-methyl-1H-indol-3-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2865137.png)

![1-[(3-Methylphenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B2865152.png)

![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2865154.png)

![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone](/img/structure/B2865156.png)